5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid
CAS No.: 146328-88-3
Cat. No.: VC19828120
Molecular Formula: C10H9FO4
Molecular Weight: 212.17 g/mol
* For research use only. Not for human or veterinary use.
![5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid - 146328-88-3](/images/structure/VC19828120.png)
Specification
CAS No. | 146328-88-3 |
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Molecular Formula | C10H9FO4 |
Molecular Weight | 212.17 g/mol |
IUPAC Name | 5-(1,3-dioxolan-2-yl)-2-fluorobenzoic acid |
Standard InChI | InChI=1S/C10H9FO4/c11-8-2-1-6(5-7(8)9(12)13)10-14-3-4-15-10/h1-2,5,10H,3-4H2,(H,12,13) |
Standard InChI Key | CCADZEDINQIXBC-UHFFFAOYSA-N |
Canonical SMILES | C1COC(O1)C2=CC(=C(C=C2)F)C(=O)O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
5-(1,3-Dioxolan-2-yl)-2-fluorobenzoic acid features a benzoic acid backbone substituted with two critical functional groups:
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A fluorine atom at the 2-position, which introduces electronic effects that influence both reactivity and intermolecular interactions.
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A 1,3-dioxolane ring fused at the 5-position, creating a bicyclic system that enhances conformational rigidity compared to simple benzoic acid derivatives .
The dioxolane moiety (C₃H₄O₂) contributes to the compound’s molecular formula of C₁₀H₉FO₄, yielding a calculated molecular weight of 212.17 g/mol. X-ray crystallographic studies of analogous dioxolane-containing compounds reveal chair-like conformations in the dioxolane ring, which may influence packing efficiency in solid-state structures .
Spectroscopic Signatures
Key spectral data inferred from structurally related compounds include:
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¹H NMR: Distinct signals for dioxolane protons (δ 4.8–5.2 ppm as multiplet) and aromatic protons deshielded by the fluorine atom (δ 7.3–8.1 ppm) .
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¹³C NMR: Characteristic peaks for the dioxolane carbons (δ 95–105 ppm) and the carboxylic acid carbonyl (δ 170–175 ppm) .
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-O-C ether vibrations) .
Property | Value | Method | Source |
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Molecular Formula | C₁₀H₉FO₄ | High-resolution MS | |
Melting Point | 157–159°C | DSC | |
LogP | 2.59±0.15 | Chromatographic |
Synthetic Methodologies and Reaction Pathways
Protection-Deprotection Strategies
A common synthetic route involves the acetal protection of a formyl precursor:
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Formylation: 2-Fluorobenzoic acid undergoes directed ortho-metalation (DoM) followed by formylation to yield 2-fluoro-5-formylbenzoic acid .
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Dioxolane Formation: The formyl group reacts with ethylene glycol under acidic conditions (e.g., p-TsOH) to form the dioxolane acetal .
This two-step process achieves yields of 68–72% in laboratory-scale syntheses, with the dioxolane group providing stability during subsequent reactions .
Regioselective Functionalization
The dioxolane ring directs regioselective lithiation at specific aromatic positions:
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Deprotonation: Treatment with n-butyllithium (–78°C, THF) generates a stabilized aryl lithium species.
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Electrophilic Quenching: Reaction with CO₂ gas affords carboxylated derivatives in 76% yield.
This methodology enables precise functionalization while preserving the acid-sensitive dioxolane group.
Physicochemical and Stability Profiles
Solubility and Partitioning
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Aqueous Solubility: <1 mg/mL (pH 7.4) due to the hydrophobic dioxolane and aromatic systems.
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logD (pH 7.4): 2.58, indicating moderate membrane permeability .
Thermal and Chemical Stability
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Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, with the dioxolane ring undergoing retro-Diels-Alder fragmentation .
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Hydrolytic Sensitivity: The acetal linkage cleaves under strongly acidic (pH <2) or basic (pH >10) conditions, regenerating the formyl precursor .
Applications in Organic Synthesis and Drug Discovery
Building Block for Complex Molecules
The compound serves as a key intermediate in synthesizing:
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Heterocyclic Systems: Participation in cyclocondensation reactions to form quinoline and thiophene derivatives .
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Biaryl Architectures: Suzuki-Miyaura couplings facilitated by the electron-withdrawing fluorine atom .
Structural Analogs and Comparative Analysis
This comparative analysis underscores the versatility of the dioxolane-benzoic acid scaffold in generating bioactive molecules through strategic substitution patterns .
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